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3-Methoxymethoxy-5-
Compound Name: )
phenylisoxazole

Cat. No.: B8442943

For Researchers, Scientists, and Drug Development Professionals
Introduction

3-Methoxymethoxy-5-phenylisoxazole is a derivative of the versatile phenylisoxazole
scaffold, which is of significant interest in medicinal chemistry and drug development due to its
presence in a variety of biologically active compounds. The introduction of a methoxymethyl
(MOM) ether at the 3-position modifies the electronic and steric properties of the isoxazole ring,
potentially influencing its interaction with biological targets. This technical guide provides a
detailed overview of the expected spectroscopic characteristics of 3-Methoxymethoxy-5-
phenylisoxazole, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data.

Due to the limited availability of published experimental data for this specific molecule, the
information presented herein is a combination of data from closely related analogs and
predictive analysis based on established spectroscopic principles. This guide also outlines a
plausible synthetic methodology for its preparation.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for 3-
Methoxymethoxy-5-phenylisoxazole. These predictions are based on the analysis of
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spectroscopic data from analogous compounds, including various 3,5-disubstituted isoxazoles
and molecules containing the methoxymethyl ether functional group.

Proton Assignment Pr?dicted Chemical Multiplicity Coupling Constant
Shift (8, ppm) (J, H2)
Phenyl H (ortho) 7.80-7.90 Multiplet
Phenyl H (meta, para) 7.40 - 7.55 Multiplet
Isoxazole H (C4-H) 6.50 - 6.60 Singlet
-O-CHz-O- 5.40 - 5.50 Singlet
-O-CHs 3.50 - 3.60 Singlet
. 1 13
Carbon Assignment Predicted Chemical Shift (8, ppm)
Isoxazole C3 168 - 172
Isoxazole C5 160 - 164
Phenyl C (quaternary) 128 - 132
Phenyl CH (para) 129 - 131
Phenyl CH (ortho) 125 - 127
Phenyl CH (meta) 128 - 130
Isoxazole C4 95 - 100
-O-CH2-O- 94 -98
-O-CHs 56 - 60

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Predicted Wavenumber

Functional Group Intensity
(cm~)
C-H (Aromatic) 3100 - 3000 Medium
C-H (Aliphatic) 2980 - 2850 Medium
C=N (Isoxazole) 1610 - 1580 Medium
C=C (Aromatic) 1500 - 1400 Medium to Strong
C-O-C (Ether) 1150 - 1050 Strong

Table 4: Predicted Mass Spectrometry (MS) Data

Parameter Predicted Value
Molecular lon (M*) [m/z] 205.07

Major Fragment 1 [m/z] 160.05 ([M - OCH20CHs]*)
Major Fragment 2 [m/z] 105.03 ([CeHsCOJ*)

Major Fragment 3 [m/z] 77.04 ([CeHs]*)

Major Fragment 4 [m/z] 45.03 ([CHsOCHz]*)

Experimental Protocols

The following are proposed experimental protocols for the synthesis and spectroscopic
analysis of 3-Methoxymethoxy-5-phenylisoxazole.

Synthesis of 3-Hydroxy-5-phenylisoxazole (Precursor)

A mixture of ethyl benzoylacetate (1 equivalent) and hydroxylamine hydrochloride (1.2
equivalents) in ethanol is treated with a solution of sodium hydroxide (1.5 equivalents) in water.
The reaction mixture is stirred at room temperature for 12-18 hours. After completion, the
solvent is removed under reduced pressure, and the residue is acidified with dilute hydrochloric
acid to precipitate the product. The solid is collected by filtration, washed with water, and dried
to yield 3-hydroxy-5-phenylisoxazole.
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Synthesis of 3-Methoxymethoxy-5-phenylisoxazole

To a solution of 3-hydroxy-5-phenylisoxazole (1 equivalent) in anhydrous dichloromethane,
N,N-diisopropylethylamine (DIPEA, 1.5 equivalents) is added, and the mixture is cooled to 0
°C. Chloromethyl methyl ether (MOM-CI, 1.2 equivalents) is then added dropwise. The reaction
is allowed to warm to room temperature and stirred for 4-6 hours. Upon completion, the
reaction is quenched with water, and the organic layer is separated, washed with brine, dried
over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product
is purified by column chromatography on silica gel.

Spectroscopic Analysis

¢ NMR Spectroscopy: *H and 13C NMR spectra would be recorded on a 400 or 500 MHz
spectrometer using deuterated chloroform (CDCIs) as the solvent and tetramethylsilane
(TMS) as an internal standard.

» IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared
(FTIR) spectrometer, with the sample prepared as a KBr pellet or a thin film.

e Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using
an electrospray ionization (ESI) source in positive ion mode.

Visualizations
Proposed Synthetic Pathway
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Step 2: MOM Protection

DIPEA, DCM

Step 1: Synthesis of 3-Hydroxy-5-phenylisoxazole

NaOH, EtOH/H20

Hydroxylamine HCI

Ethyl benzoylacetate

=< 3-Methoxymethoxy-5-phenylisoxazole
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Caption: Proposed two-step synthesis of 3-Methoxymethoxy-5-phenylisoxazole.

Hypothetical Signhaling Pathway Involvement

Given the prevalence of phenylisoxazole derivatives as kinase inhibitors, a hypothetical
signaling pathway is depicted below to illustrate a potential mechanism of action.
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Caption: Hypothetical inhibition of a kinase signaling pathway.

Disclaimer: The spectroscopic data and experimental protocols provided in this document are
predictive and for illustrative purposes. Experimental verification is required for confirmation.

¢ To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Profile of 3-
Methoxymethoxy-5-phenylisoxazole]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8442943#spectroscopic-data-nmr-ir-ms-of-3-
methoxymethoxy-5-phenylisoxazole]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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